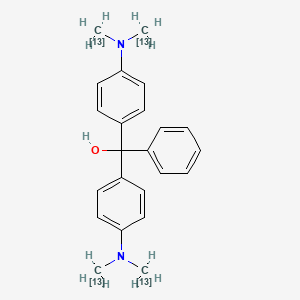
Solvent Green 1-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solvent Green 1-13C4 is a stable isotope-labeled compound used primarily in analytical and research applications. It is a derivative of Solvent Green 1, with four carbon atoms replaced by their 13C isotopes. This labeling allows for precise tracking and analysis in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Green 1-13C4 typically involves the incorporation of 13C-labeled carbon atoms into the molecular structure of Solvent Green 1. This can be achieved through various synthetic routes, including:
Grignard Reaction: Utilizing 13C-labeled methyl magnesium bromide to introduce the labeled carbon atoms.
Friedel-Crafts Alkylation: Employing 13C-labeled alkyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned methods, with stringent control over reaction conditions to ensure high purity and yield. The process typically includes:
Reaction Optimization: Fine-tuning temperature, pressure, and catalyst concentration.
Purification: Using techniques such as chromatography and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Solvent Green 1-13C4 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Solvent Green 1-13C4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic labeling to study biological pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in quality control and safety testing of products.
作用機序
The mechanism of action of Solvent Green 1-13C4 involves its interaction with specific molecular targets, allowing for precise tracking and analysis. The labeled carbon atoms enable researchers to follow the compound’s pathway through various reactions and processes, providing valuable insights into reaction mechanisms and biological pathways.
類似化合物との比較
Similar Compounds
Solvent Green 1: The non-labeled version of Solvent Green 1-13C4.
Solvent Green 3: Another green solvent used in similar applications but with a different molecular structure.
Solvent Yellow 1: A yellow solvent with similar properties but different applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds and makes it particularly valuable in studies requiring high accuracy and specificity.
特性
分子式 |
C23H26N2O |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
bis[4-[di((113C)methyl)amino]phenyl]-phenylmethanol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3/i1+1,2+1,3+1,4+1 |
InChIキー |
LXHOGENDFZKPSF-JCDJMFQYSA-N |
異性体SMILES |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N([13CH3])[13CH3])O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


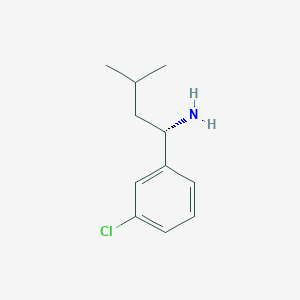
![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)
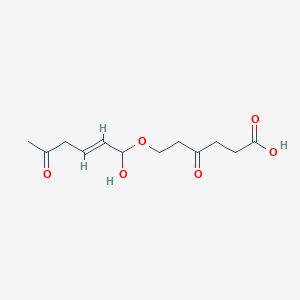

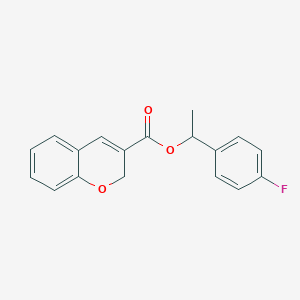
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
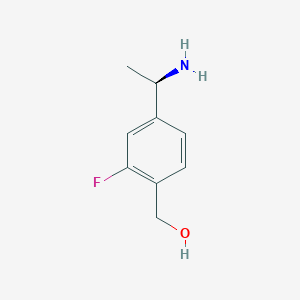
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)
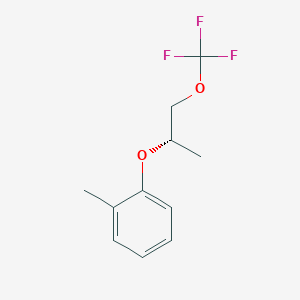

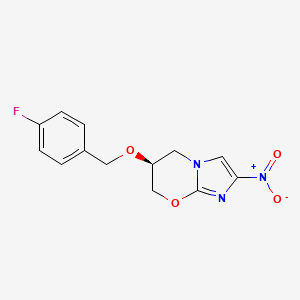
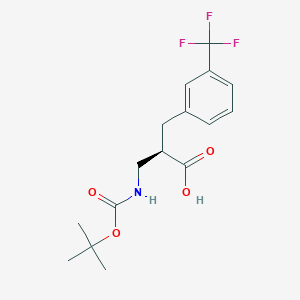
propanoic acid](/img/structure/B12947126.png)
